molecular formula C10H7F3O2 B2393820 5-Methoxy-3-(trifluoromethyl)benzofuran CAS No. 1400764-48-8

5-Methoxy-3-(trifluoromethyl)benzofuran

Cat. No. B2393820
CAS RN: 1400764-48-8
M. Wt: 216.159
InChI Key: ROLWEBYTIXZUCH-UHFFFAOYSA-N
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Description

“5-Methoxy-3-(trifluoromethyl)benzofuran” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring via proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .

Scientific Research Applications

5-Methoxy-3-(trifluoromethyl)benzofuran has a wide range of scientific research applications, including use in the synthesis of new compounds, as a reagent in organic chemistry, and as a catalyst in organic reactions. It has also been used in the synthesis of novel pharmaceuticals, including anti-cancer drugs, and has been studied as a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

5-Methoxy-3-(trifluoromethyl)benzofuran is a relatively safe and easy to use compound, which makes it an ideal choice for laboratory experiments. It is relatively non-toxic and has a low melting point, which makes it easy to handle and store. Furthermore, it is a relatively inexpensive compound, which makes it an attractive option for researchers. However, it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

The potential applications of 5-Methoxy-3-(trifluoromethyl)benzofuran are vast, and there are many potential future directions for research. For example, further research into its mechanism of action could lead to the development of new therapeutic agents for the treatment of various diseases. Furthermore, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Additionally, further research into its synthesis could lead to the development of new and more efficient synthesis methods. Finally, further research into its use as a reagent and catalyst could lead to the development of new organic compounds and reactions.

Synthesis Methods

5-Methoxy-3-(trifluoromethyl)benzofuran is typically synthesized via a two-step process. The first step involves the reaction of 5-methoxybenzofuran with trifluoromethanesulfonic anhydride, which yields a trifluoromethylated 5-methoxybenzofuran. The second step involves the reaction of the trifluoromethylated 5-methoxybenzofuran with sodium azide, which yields the desired product, this compound. This synthesis method is simple and efficient, and can be easily scaled up for industrial applications.

Safety and Hazards

“5-Methoxy-3-(trifluoromethyl)benzofuran” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-methoxy-3-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c1-14-6-2-3-9-7(4-6)8(5-15-9)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLWEBYTIXZUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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